molecular formula C15H23N5O4 B2963973 7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 573707-05-8

7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2963973
CAS No.: 573707-05-8
M. Wt: 337.38
InChI Key: UWBLJIVTBWPKPA-UHFFFAOYSA-N
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Description

The compound 7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with a unique substitution pattern. Its structure features:

  • 1,3-dimethyl groups at the N1 and N3 positions, enhancing steric stability.
  • A 2-methoxyethyl chain at the N7 position, which may improve aqueous solubility compared to aromatic substituents.
  • An 8-(morpholin-4-ylmethyl) group, introducing a tertiary amine moiety that could influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c1-17-13-12(14(21)18(2)15(17)22)20(6-7-23-3)11(16-13)10-19-4-8-24-9-5-19/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBLJIVTBWPKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a morpholine moiety and various functional groups that may influence its interaction with biological systems.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₅H₂₃N₅O₄
Molecular Weight 337.37 g/mol
CAS Number 573707-05-8
Density 1.39 ± 0.1 g/cm³ (Predicted)
Boiling Point 529.7 ± 60.0 °C (Predicted)

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus altering their activity.
  • Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties: Some studies suggest that purine derivatives can inhibit cancer cell proliferation by interfering with nucleic acid synthesis.
  • Anti-inflammatory Effects: The compound may modulate inflammatory responses through its interaction with inflammatory mediators.
  • Antimicrobial Activity: There is potential for this compound to exhibit antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study on purine derivatives indicated that modifications at the morpholine position could enhance anticancer activity in vitro against certain cancer cell lines .
  • Another research highlighted the potential of similar compounds in inhibiting specific kinases involved in cancer progression, suggesting a pathway for therapeutic development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent effects are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Target Compound 7-(2-methoxyethyl), 8-(morpholinylmethyl) C₁₅H₂₂N₆O₄ 350.38 (calc.) Hypothesized enhanced solubility Inferred
7-(4-Fluorobenzyl)-1,3-dimethyl-8-morpholinyl 7-(4-F-benzyl), 8-morpholinyl C₁₉H₂₁FN₆O₃ 400.41 Antidiabetic (DPP-4 inhibition)
7-Benzyl-1,3-dimethyl-8-(morpholinylmethyl) 7-benzyl, 8-(morpholinylmethyl) C₂₀H₂₄N₆O₃ 396.45 Structural analog with aromatic lipophilicity
8-Benzyl-1,3-dimethyl-7-(morpholinylethyl) 7-(morpholinylethyl), 8-benzyl C₂₁H₂₈N₆O₃ 412.48 Potential kinase modulation
7-(2-Hydroxyethyl)-1,3-dimethyl (4f) 7-(2-hydroxyethyl) C₁₄H₂₁N₅O₄ 331.35 Bioavailability via hydroxyl group
7-(2,4-Dichlorobenzyl)-8-(4-methylpiperazinyl) 7-(2,4-Cl₂-benzyl), 8-piperazinyl C₁₉H₂₂Cl₂N₆O₂ 437.32 Increased lipophilicity, halogen effects
Key Observations:
  • Substituent Effects on Solubility : The target compound’s 2-methoxyethyl group (Position 7) likely improves water solubility compared to aromatic substituents (e.g., benzyl in or 4-fluorobenzyl in ). Hydrophilic groups like hydroxyethyl (e.g., compound 4f in ) further enhance solubility but may reduce metabolic stability.
  • Morpholine vs. Piperazine : The morpholinylmethyl group (Position 8) in the target compound offers a balance between solubility and steric bulk, whereas piperazinyl groups (e.g., ) introduce basicity that could affect cellular uptake and receptor binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 8-position of a xanthine scaffold. For example, reacting 8-bromo-1,3-dimethylxanthine with morpholin-4-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification typically involves flash chromatography (EtOAc/MeOH gradients) .
  • Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
  • Avoid over-substitution by controlling stoichiometry and temperature (60–80°C).

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use a combination of:

  • FTIR Spectroscopy : Confirm functional groups via peaks at ~1697 cm⁻¹ (C=O stretching), ~2852 cm⁻¹ (aliphatic C-H), and ~744 cm⁻¹ (C-Cl in intermediates) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 169 (base peak) and fragmentation patterns consistent with purine derivatives .
  • ¹H/¹³C NMR : Assign methoxyethyl protons (δ ~3.3–3.5 ppm) and morpholine methylenes (δ ~2.4–2.8 ppm) .

Q. What structure-activity relationships (SAR) are critical for modifying this compound?

  • Methodological Answer : Focus on substituent effects at the 7- and 8-positions:

  • 7-Position : Methoxyethyl groups enhance solubility but reduce metabolic stability.
  • 8-Position : Morpholin-4-ylmethyl improves binding to adenosine receptors (A₁/A₂A subtypes) .
    • Table 1 : Substituent Impact on Bioactivity
PositionSubstituentEffect on ActivityReference
7Methoxyethyl↑ Solubility, ↓ Stability
8Morpholin-4-ylmethyl↑ A₁/A₂A Receptor Affinity

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives?

  • Methodological Answer : Use tools like *Chemicalize.org * (ChemAxon) to calculate drug-likeness parameters:

  • LogP : Target <3 for optimal CNS penetration.
  • Polar Surface Area (PSA) : Aim for <90 Ų to enhance bioavailability .
    • Advanced Strategy : Molecular docking (AutoDock Vina) with adenosine receptor crystal structures (PDB: 5IU4) to prioritize derivatives for synthesis .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address variability via:

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for adenosine receptors) and buffer conditions.
  • Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., demethylation at N3) that may skew results .
    • Case Study : Inconsistent A₂A antagonism data may arise from differences in intracellular cAMP measurement protocols .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Informer Library Screening : Test reaction conditions (solvent, catalyst) against a diverse set of substrates (e.g., Merck’s Aryl Halide Chemistry Library) to identify robust protocols .
  • Flow Chemistry : Continuous processing reduces side-product formation (e.g., dimerization at the 8-position) .

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